N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Description
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C21H27N3O4S and its molecular weight is 417.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the SARS-CoV-2 main protease (Mpro) . Mpro is a key enzyme in the life cycle of the SARS-CoV-2 virus, which is responsible for the maturation of essential viral proteins. Inhibiting Mpro can prevent the virus from replicating, making it a promising target for antiviral drugs .
Mode of Action
The compound interacts with its target, Mpro, through a process that involves molecular docking . This is followed by molecular dynamics simulation and MM/GBSA calculations to select the most promising compounds for synthesis and evaluation . The compound’s interaction with Mpro leads to the inhibition of the enzyme, thereby preventing the maturation of viral proteins and halting the replication of the virus .
Biochemical Pathways
The compound affects the biochemical pathway involving the SARS-CoV-2 main protease (Mpro) . By inhibiting Mpro, the compound disrupts the viral life cycle, preventing the maturation of essential viral proteins and the replication of the virus .
Pharmacokinetics
The compound’s effectiveness against mpro was evaluated usingvirtual screening and molecular dynamics simulations . These methods can provide insights into the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability.
Result of Action
The primary result of the compound’s action is the inhibition of the SARS-CoV-2 main protease (Mpro) . This leads to a disruption in the maturation of essential viral proteins, effectively halting the replication of the virus . This makes the compound a potential candidate for the development of antiviral drugs against SARS-CoV-2.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors While specific details are not available in the current literature, factors such as temperature, pH, and the presence of other biological molecules can potentially affect the compound’s action
Properties
IUPAC Name |
N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c25-29(26,16-9-10-20-21(13-16)28-12-11-27-20)22-14-18-17-7-3-4-8-19(17)24(23-18)15-5-1-2-6-15/h9-10,13,15,22H,1-8,11-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRVCKAGPPPPMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNS(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.